molecular formula C25H24N4O3 B2765207 Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate CAS No. 1112447-24-1

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate

Cat. No.: B2765207
CAS No.: 1112447-24-1
M. Wt: 428.492
InChI Key: RZVHHSFBSFVWGP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a quinoline core substituted at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. The piperidine ring at position 2 of the quinoline is further functionalized with an ethyl carboxylate group at position 4. The ethyl carboxylate group may influence solubility and metabolic stability .

Properties

IUPAC Name

ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-2-31-25(30)18-12-14-29(15-13-18)22-16-20(19-10-6-7-11-21(19)26-22)24-27-23(28-32-24)17-8-4-3-5-9-17/h3-11,16,18H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVHHSFBSFVWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or oxadiazole derivatives.

    Substitution: Substituted quinoline or oxadiazole derivatives.

Scientific Research Applications

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Compound Name Core Structure Oxadiazole Substituent Piperidine Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Quinoline 3-phenyl Ethyl carboxylate Estimated C25H24N4O3 ~424
(E)-3-(2,4-dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (A1) Phenylprop-en-one 3-phenyl N/A C25H17Cl2N3O3 502.33
Navacaprant (1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine) Fluorinated/methylquinoline 3-methyl Oxan-4-yl amine C25H32FN5O2 477.56
Ethyl 1-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine-4-carboxylate Benzoyl-piperidine 3-(4-fluorophenyl) Ethyl carboxylate C23H22FN3O4 423.44
1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Piperidine-dimethylbenzoyl 3-phenyl 2,4-dimethylbenzoyl C23H25N3O2 375.46

Key Comparisons

Core Heterocycles
  • Quinoline vs. Benzoyl/Phenylprop-en-one: The target compound and Navacaprant utilize a quinoline core, which is advantageous for π-π stacking and intercalation in biological systems. In contrast, A1 (phenylprop-en-one) and the benzoyl-piperidine analog () rely on monocyclic aryl systems, which may reduce planarity and binding affinity .
  • 3-Methyl in Navacaprant reduces steric bulk, possibly improving target accessibility.
Piperidine Functionalization
  • Ethyl Carboxylate (Target and ): This ester group may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, which could enhance solubility or modify pharmacokinetics.
  • Dimethylbenzoyl (): A bulky aromatic substituent that may sterically hinder interactions with certain targets .
Physicochemical Properties
  • Molecular Weight : Navacaprant (477.56 g/mol) exceeds the target compound (~424 g/mol), likely due to additional substituents (fluoro, methyl). Lower molecular weight analogs (e.g., : 375.46 g/mol) may exhibit better membrane permeability .
  • Lipophilicity: The 3-phenyl-oxadiazole and quinoline core in the target compound suggest moderate lipophilicity, whereas fluorination () may slightly increase LogP .

Biological Activity

Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This structure includes a quinoline moiety linked to a piperidine ring and substituted with a 1,2,4-oxadiazole group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is believed to play a crucial role in modulating enzyme activity and influencing cellular pathways. For instance, compounds containing oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and have potential as anticancer agents .

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways such as p53 signaling and caspase activation . For example, one study reported that specific oxadiazole derivatives increased p53 expression levels and promoted apoptosis in MCF-7 breast cancer cells.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxadiazole ring significantly affect the biological activity of the compound. For instance:

CompoundEC50 (μM)Activity Description
Ethyl 1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]piperidine0.263Moderate activity against P. falciparum
3-Pyridyl variant0.123Reduced activity compared to parent compound
Methyl-substituted derivative0.019Increased activity indicating beneficial steric effects

These findings suggest that the electronic properties and steric hindrance introduced by different substituents on the oxadiazole ring can enhance or diminish efficacy against specific biological targets .

Antimalarial Activity

A recent study focused on the antimalarial properties of related compounds revealed that certain oxadiazole derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values significantly lower than traditional antimalarial drugs. The study highlighted the importance of the oxadiazole moiety in enhancing bioactivity and suggested further exploration into its mechanism of action .

Anticancer Properties

Another investigation into the anticancer potential of related oxadiazole compounds demonstrated their ability to selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The most active compound showed nanomolar inhibition against CA IX, a target often overexpressed in tumors . This suggests that this compound may also possess similar properties warranting further investigation.

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